2-Bromo-3-chloro-6-hydroxybenzonitrile
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Overview
Description
2-Bromo-3-chloro-6-hydroxybenzonitrile is an organic compound with the molecular formula C7H3BrClNO It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and hydroxyl functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-6-hydroxybenzonitrile typically involves the bromination and chlorination of 6-hydroxybenzonitrile. The process can be carried out using bromine and chlorine in the presence of suitable catalysts and solvents. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and environmentally friendly solvents is emphasized to minimize waste and reduce environmental impact.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, solvents like dimethyl sulfoxide (DMSO), and reaction temperatures around 80-100°C.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions, and temperatures ranging from room temperature to 60°C.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon, and reaction temperatures from 0°C to room temperature.
Major Products Formed:
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Bromo-3-chloro-6-hydroxybenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Agriculture: The compound is investigated for its potential use in the synthesis of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-6-hydroxybenzonitrile depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
- 2-Bromo-4-chloro-6-hydroxybenzonitrile
- 2-Bromo-3-chloro-5-hydroxybenzonitrile
- 2-Bromo-3-chloro-4-hydroxybenzonitrile
Comparison: 2-Bromo-3-chloro-6-hydroxybenzonitrile is unique due to the specific positioning of the bromine, chlorine, and hydroxyl groups on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2-bromo-3-chloro-6-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPLXONWTACQMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C#N)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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